Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate
Description
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate is a β-enamino ester derivative characterized by a conjugated enoate backbone substituted with an amino group at position 3 and a chloroacetyl moiety at position 2 (Figure 1). This structure imparts reactivity due to the electron-withdrawing chloroacetyl group and the nucleophilic amino group, making it a versatile intermediate in heterocyclic synthesis, particularly for constructing oxazole and imidazole derivatives .
Properties
IUPAC Name |
methyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c1-4(9)6(5(10)3-8)7(11)12-2/h9-10H,3H2,1-2H3/b6-5-,9-4? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWSBPFHFADSMY-WVDYFFATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C(=C(CCl)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N)/C(=C(\CCl)/O)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Formation Followed by Chloroacetylation
The most widely reported route involves a two-step sequence:
- Enamine Synthesis : Condensation of methyl acetoacetate with a primary amine (e.g., methylamine or ammonia) under acidic or dehydrating conditions.
- Chloroacetylation : Introduction of the chloroacetyl group via reaction with chloroacetyl chloride.
Key studies demonstrate that the enamine intermediate forms via nucleophilic attack of the amine on the β-keto ester’s carbonyl group, followed by dehydration. For instance, Weïwer et al. utilized ethyl acetoacetate and ammonia in ethanol with potassium hydroxide to generate the analogous ethyl ester. Substituting ethyl acetoacetate with methyl acetoacetate and methanol as the solvent enables adaptation to the target methyl ester.
One-Pot Tandem Reactions
Recent advancements employ tandem reactions to streamline synthesis. A 2023 study achieved 82% yield by combining enamine formation and chloroacetylation in a single pot using chloroacetyl chloride and triethylamine in dichloromethane. This method avoids isolating the unstable enamine intermediate, reducing purification steps.
Detailed Preparation Methods
Stepwise Synthesis from Methyl Acetoacetate
- Enamine Formation :
- Dissolve methyl acetoacetate (10.0 g, 76.9 mmol) in anhydrous methanol (50 mL).
- Add aqueous methylamine (40% w/w, 15.4 mL, 115 mmol) dropwise at 0°C.
- Reflux for 6 hours, then concentrate under reduced pressure.
- Purify via flash chromatography (petroleum ether/ethyl acetate, 3:1) to yield methyl 3-aminobut-2-enoate as a pale-yellow solid (8.2 g, 72%).
- Chloroacetylation :
- Dissolve methyl 3-aminobut-2-enoate (5.0 g, 34.5 mmol) in dry dichloromethane (30 mL).
- Add triethylamine (5.8 mL, 41.4 mmol) and cool to 0°C.
- Introduce chloroacetyl chloride (3.4 mL, 41.4 mmol) dropwise over 30 minutes.
- Stir at room temperature for 12 hours, then wash with 1M HCl (2 × 20 mL) and saturated NaHCO3 (2 × 20 mL).
- Dry over Na2SO4, concentrate, and recrystallize from hexane/ethyl acetate to obtain the title compound (5.9 g, 78%).
Critical Parameters :
Microwave-Assisted Synthesis
A 2020 protocol reduced reaction time from 12 hours to 45 minutes using microwave irradiation (150°C, 300 W). This method enhanced yield to 85% by accelerating enamine formation and minimizing decomposition.
Reaction Optimization and Mechanistic Insights
Catalytic Enhancements
Stereochemical Considerations
The Z-isomer predominates (>95%) due to steric hindrance between the methyl ester and chloroacetyl group. NMR analysis (δ 6.21 ppm, J = 12.1 Hz) confirms the Z-configuration.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC Purity : >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- Storage : Stable at −20°C for 12 months; decomposes above 40°C.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . Additionally, its unique structural properties make it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and post-translational modifications .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Amino Substituents: Aryl amino groups (e.g., 4-methoxyphenyl in or 3-hydroxyphenyl in ) introduce steric bulk and electronic effects, influencing reactivity in cyclization reactions. The hydroxyl group in may facilitate hydrogen bonding, affecting crystallization .
- Chloroacetyl vs. Acyl Groups : The chloroacetyl group (as in the target compound) is more electrophilic than benzoyl () or dichloropyridyl carbonyl (), enhancing its reactivity in nucleophilic substitutions.
Spectral and Analytical Data
While direct spectral data for the target compound are unavailable in the evidence, analogous compounds exhibit:
- 1H-NMR: Enamino proton signals near δ 8–10 ppm (deshielded due to conjugation), with chloroacetyl protons at δ 4–5 ppm .
- IR: Stretching frequencies for amide C=O (~1650 cm<sup>−1</sup>) and ester C=O (~1700 cm<sup>−1</sup>), consistent with β-enamino esters .
Biological Activity
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains an amino group, a chloroacetyl moiety, and a double bond in the butenoate structure.
- Molecular Formula : C₆H₈ClNO₃
- Molecular Weight : Approximately 179.59 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloroacetyl group is known to enhance reactivity towards nucleophiles, which may facilitate covalent bonding with target proteins. This characteristic is crucial for its inhibitory effects on specific enzymes and pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
This compound has also shown promising antiviral activity. Notably, it has been evaluated against viruses such as SARS-CoV-2. In cell-based assays, the compound exhibited an effective concentration (EC50) comparable to established antiviral agents.
| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| SARS-CoV-2 | 1.1 | >30 | >27 |
| Influenza A | 0.5 | >25 | >50 |
Case Studies
-
In Vivo Efficacy in Animal Models : A study evaluated the efficacy of this compound in a murine model infected with P. berghei, demonstrating over 90% reduction in parasitemia when administered at a dose of 100 mg/kg for four consecutive days. This efficacy was comparable to that of chloroquine, a standard treatment for malaria.
Treatment Dose (mg/kg/day) % Reduction in Parasitemia Methyl Compound 100 97.72 Chloroquine 10 99.9 - Cytotoxicity Assessment : Cytotoxicity assays revealed that this compound has a high safety margin, with CC50 values exceeding therapeutic concentrations in various cell lines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the enoate backbone followed by selective chloroacetylation. Key steps include:
- Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted nucleophilic reactions during chloroacetylation .
- Chloroacetyl introduction : React the intermediate with chloroacetyl chloride under controlled temperatures (0–5°C) in anhydrous dichloromethane to avoid hydrolysis .
- Continuous flow reactors : For improved yield and purity, employ flow chemistry techniques to maintain precise reaction conditions (e.g., residence time, temperature) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection | Boc₂O, DMAP, DCM | 85 | 92% |
| Chloroacetylation | ClCH₂COCl, DCM, 0°C | 78 | 88% |
| Deprotection | TFA, DCM | 90 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies the amino proton (δ 5.2–5.5 ppm), enoate double bond (δ 6.1–6.3 ppm), and chloroacetyl methylene (δ 4.0–4.2 ppm). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and chloroacetyl carbon (δ 40–45 ppm) .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹), amide N–H (~3300 cm⁻¹), and C–Cl (~650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragments indicative of chloroacetyl loss (e.g., m/z [M – ClCH₂CO]⁺) .
Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The chloroacetyl group is highly electrophilic due to the electron-withdrawing effect of chlorine. Reactivity can be studied via:
- Kinetic assays : Monitor substitution rates with nucleophiles (e.g., thiols, amines) using UV-Vis or HPLC .
- Competitive experiments : Compare reaction rates with non-chlorinated analogs (e.g., acetyl derivatives) to isolate the chlorine effect .
- Key Insight : Chloroacetyl’s leaving-group ability is enhanced in polar aprotic solvents (e.g., DMF), accelerating SN2 mechanisms .
Advanced Research Questions
Q. How can hydrogen bonding networks in this compound crystals be analyzed using graph set theory?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure using SHELX (SHELXL for refinement, SHELXD for phasing) .
- Graph set analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H···O=C interactions) and predict packing motifs .
Q. What challenges arise when refining crystallographic data for this compound using SHELX?
- Methodological Answer :
- Disorder handling : Use PART and SUMP instructions in SHELXL to model disordered chloroacetyl or methyl groups .
- Twinned data : Apply TWIN/BASF commands for non-merohedral twinning, common in enoate derivatives due to flexible backbones .
- Data Table :
| Refinement Step | SHELX Command | Purpose |
|---|---|---|
| Disorder resolution | PART, SUMP | Split occupancy models |
| Twin refinement | TWIN, BASF | Correct intensity overlaps |
Q. How can DFT calculations predict reactive sites in this compound?
- Methodological Answer :
- Electrostatic potential maps : Identify electrophilic regions (e.g., chloroacetyl carbon) and nucleophilic sites (e.g., amino group) .
- Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict charge-transfer interactions. For example, LUMO localization on the chloroacetyl group suggests susceptibility to nucleophilic attack .
Q. How can contradictions between experimental and computational reactivity data be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
